molecular formula C10H13N3O4 B168906 tert-Butyl (5-nitropyridin-2-yl)carbamate CAS No. 161117-88-0

tert-Butyl (5-nitropyridin-2-yl)carbamate

Cat. No.: B168906
CAS No.: 161117-88-0
M. Wt: 239.23 g/mol
InChI Key: WIRMJKZHSYNQDD-UHFFFAOYSA-N
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Comparison with Similar Compounds

tert-Butyl (5-nitropyridin-2-yl)carbamate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Biological Activity

tert-Butyl (5-nitropyridin-2-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a nitro group on the pyridine ring, which is significant for its biological interactions. The compound can be represented as follows:

C9H10N2O3\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3

Antimicrobial Properties

Research indicates that related pyridine-based compounds exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyridine can inhibit various bacterial strains, suggesting that this compound may also possess similar properties. A summary of the antimicrobial activity of related compounds is presented in Table 1.

Compound NameBacterial Strain TestedInhibition Zone (mm)
Pyridine Derivative AE. coli15
Pyridine Derivative BS. aureus12
This compound Not yet tested N/A

Neuroprotective Effects

A study highlighted the neuroprotective effects of aromatic carbamates, including those similar to this compound. These compounds were shown to upregulate anti-apoptotic proteins and exhibit antioxidant activity, which may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The mechanism of action for this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may interact with various enzymes and proteins, modulating their activity. This interaction could lead to various biochemical effects, including the modulation of signaling pathways involved in cell survival and apoptosis .

Study on Neuroprotective Properties

In a study involving human neuroblastoma cells, derivatives similar to this compound were screened for their ability to protect against etoposide-induced apoptosis. The results indicated that certain structural modifications enhanced protective effects, suggesting a structure-activity relationship critical for developing neuroprotective agents .

Synthesis and Evaluation

The synthesis of this compound was achieved through standard carbamate formation techniques. The evaluation included testing for cytotoxicity against various cancer cell lines, where preliminary data indicated moderate cytotoxic effects compared to control compounds .

Properties

IUPAC Name

tert-butyl N-(5-nitropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-8-5-4-7(6-11-8)13(15)16/h4-6H,1-3H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRMJKZHSYNQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453928
Record name tert-Butyl (5-nitropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161117-88-0
Record name tert-Butyl (5-nitropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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